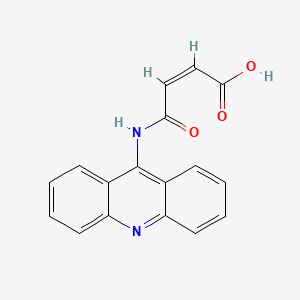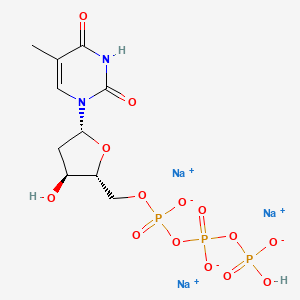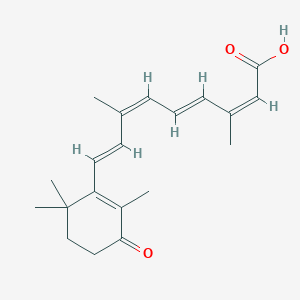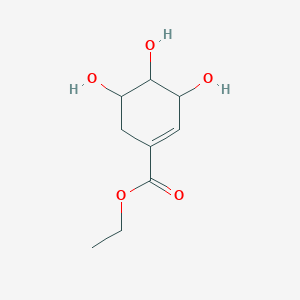
p-Vinylguaiacol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Vinylguaiacol-d3 is a labeled compound commonly used in biochemical and organic chemistry research. It is a derivative of p-Vinylguaiacol, labeled with a heavy hydrogen isotope (d3). This compound is primarily utilized in nuclear magnetic resonance (NMR) experiments as an internal standard or reference material .
Méthodes De Préparation
The synthesis of p-Vinylguaiacol-d3 involves the use of deuterated reagents. One common method includes the reaction of guaiacol with deuterated vinyl reagents under specific conditions to incorporate the deuterium atoms. Industrial production methods often involve the use of specialized equipment to ensure the purity and stability of the deuterated compound .
Analyse Des Réactions Chimiques
p-Vinylguaiacol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Applications De Recherche Scientifique
p-Vinylguaiacol-d3 has several applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy for quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: Applied in the synthesis of biobased polymers and other materials
Mécanisme D'action
The mechanism of action of p-Vinylguaiacol-d3 is primarily related to its role as a tracer in NMR spectroscopy. It interacts with magnetic fields to provide detailed information about the structure and dynamics of molecules. This interaction helps in identifying molecular targets and pathways involved in various biochemical processes .
Comparaison Avec Des Composés Similaires
p-Vinylguaiacol-d3 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy. Similar compounds include:
p-Vinylguaiacol: The non-deuterated version, used for similar purposes but without the benefits of deuterium labeling.
Guaiacol: A related compound used in various chemical and biological applications.
4-Vinylphenol: Another similar compound with applications in polymer synthesis and material science.
This compound stands out due to its enhanced stability and precision in analytical applications, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
1335436-42-4 |
|---|---|
Formule moléculaire |
C₉H₇D₃O₂ |
Poids moléculaire |
153.19 |
Synonymes |
4-Ethenyl-2-methoxy-phenol-d3; 4-Vinyl-guaiacol-d3; 2-Methoxy-4-vinyl-phenol-d3; (4-Hydroxy-3-methoxyphenyl)ethene-d3; 2-Methoxy-4-ethenylphenol-d3; 2-Methoxy-4-vinylphenol-d3; 3-Methoxy-4-hydroxystyrene-d3; 4-Ethenyl-2-methoxyphenol-d3; 4-Hydroxy-3- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B1146670.png)


